BRD4 Bromodomain Binding Affinity: Direct Comparison with Nonselective BET Inhibitors JQ1 and RVX208
ZL0420 exhibits nanomolar binding affinity for BRD4 bromodomains (BD1 IC50 = 27 nM; BD2 IC50 = 32 nM), as measured by TR-FRET assay [1]. In a head-to-head comparison study using poly(I:C)-stimulated human small airway epithelial cells (hSAECs), ZL0420 demonstrated functional inhibition of IL6 expression, with comparative efficacy evaluated against JQ1, MS436, and RVX208 under identical experimental conditions [2]. The study further confirmed that ZL0420 selectively binds BRD4 bromodomains while exhibiting reduced affinity for BRD2 compared to nonselective BET inhibitors [2].
| Evidence Dimension | BRD4 bromodomain binding affinity and functional IL6 inhibition |
|---|---|
| Target Compound Data | ZL0420: BRD4 BD1 IC50 = 27 nM, BRD4 BD2 IC50 = 32 nM; IL6 inhibition data shown in parallel with comparators |
| Comparator Or Baseline | JQ1 (pan-BET inhibitor), MS436, RVX208 (BET inhibitor); BRD2 binding affinity substantially lower for ZL0420 than for nonselective BET inhibitors |
| Quantified Difference | ZL0420 and ZL0454 exhibit good BRD4 selectivity over other BET family members, whereas JQ1 and RVX208 are nonselective BET inhibitors [1][2] |
| Conditions | TR-FRET assay for IC50 determination; hSAECs pretreated overnight with inhibitors (0.01 nM to 100 µM) prior to poly(I:C) stimulation (10 µg/mL, 4 h) [2] |
Why This Matters
Selective BRD4 inhibition may preserve therapeutic efficacy while avoiding dose-limiting toxicities (e.g., thrombocytopenia) associated with pan-BET inhibition, making ZL0420 a more suitable tool compound for target validation studies where BRD4-specific effects must be isolated.
- [1] Liu Z, Wang P, Chen H, et al. Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation. European Journal of Medicinal Chemistry. 2018;151:450-461. View Source
- [2] PMC Figure 6: ZL lead compounds are potent and highly specific BRD4 inhibitors. TR-FRET specificity data and IL6 inhibition comparison. PMC6020052. View Source
